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molecular formula C13H15NO4 B8319424 methyl 5-(acetylamino)-3,4-dihydro-2H-chromene-8-carboxylate CAS No. 132976-76-2

methyl 5-(acetylamino)-3,4-dihydro-2H-chromene-8-carboxylate

Cat. No. B8319424
M. Wt: 249.26 g/mol
InChI Key: QXWPMYRICFIHKD-UHFFFAOYSA-N
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Patent
US07772267B2

Procedure details

To a solution of compound 5A (1.80 g, 6.7 mmol) and Ph3P (1.94 g, 7.4 mmol) in THF (30 mL) cooled at 0° C. was added dropwise DEAD (1.17 mL, 7.4 mmol). After addition, the reaction mixture was stirred at rt for 2 h, then concentrated under reduced pressure. The residue was chromatographed (silica gel) eluting with 50% to 100% EtOAc/hexane to furnish the title compound (1.3 g) as a white solid.
Name
compound 5A
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
DEAD
Quantity
1.17 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[C:7](O)[C:6]=1[CH2:16][CH2:17][CH2:18][OH:19])(=[O:3])[CH3:2].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(/N=N/C(OCC)=O)=O>C1COCC1>[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[C:7]2[C:6]=1[CH2:16][CH2:17][CH2:18][O:19]2)(=[O:3])[CH3:2]

Inputs

Step One
Name
compound 5A
Quantity
1.8 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C(=C(C(=O)OC)C=C1)O)CCCO
Name
Quantity
1.94 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
DEAD
Quantity
1.17 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (silica gel)
WASH
Type
WASH
Details
eluting with 50% to 100% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)NC1=C2CCCOC2=C(C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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